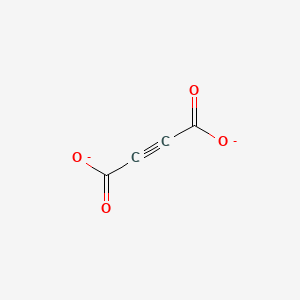

Acetylenedicarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C4O4-2 |

|---|---|

Molecular Weight |

112.04 g/mol |

IUPAC Name |

but-2-ynedioate |

InChI |

InChI=1S/C4H2O4/c5-3(6)1-2-4(7)8/h(H,5,6)(H,7,8)/p-2 |

InChI Key |

YTIVTFGABIZHHX-UHFFFAOYSA-L |

SMILES |

C(#CC(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C(#CC(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Acetylenedicarboxylic Acid from meso-Dibromosuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of acetylenedicarboxylic acid from meso-dibromosuccinic acid. The core of this process lies in a twofold elimination reaction, specifically a dehydrobromination, facilitated by a strong base. This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the replication and optimization of this synthesis.

Reaction Principle and Mechanism

The synthesis of acetylenedicarboxylic acid from meso-dibromosuccinic acid is a classic example of a double dehydrobromination reaction.[1] In this process, two molecules of hydrogen bromide (HBr) are eliminated from the starting material, meso-dibromosuccinic acid, to form a carbon-carbon triple bond, resulting in acetylenedicarboxylic acid. This reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), in an alcoholic solvent like ethanol (B145695) or methanol.[2][3][4]

The reaction proceeds in a stepwise manner. The first dehydrobromination yields an intermediate bromoalkene, which then undergoes a second, more forcing, elimination to form the alkyne. The overall transformation can be represented as follows:

Overall Reaction: HOOC-CH(Br)-CH(Br)-COOH + 2 KOH → HOOC-C≡C-COOH + 2 KBr + 2 H₂O

Quantitative Data Summary

The following tables summarize the key quantitative data from various cited experimental protocols for the synthesis of acetylenedicarboxylic acid.

Table 1: Reagent Quantities and Ratios

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Molar Ratio (to meso-dibromosuccinic acid) | Reference |

| meso-Dibromosuccinic Acid | 275.9 | 100 | 27.6 | - | 1 | [2] |

| meso-Dibromosuccinic Acid | 275.9 | 360 | 100 | - | 1 | [3] |

| Potassium Hydroxide | 56.1 | 550 | 31 | - | 5.5 | [2] |

| Potassium Hydroxide | 56.1 | 2200 | 122 | - | 6.1 | [3] |

| Ethanol (95%) | - | - | - | 180 | - | [2] |

| Methanol (95%) | - | - | - | 700 | - | [3] |

Table 2: Reaction Conditions and Yields

| Parameter | Value | Reference |

| Reaction Time | 45 minutes | [2] |

| Reaction Time | 1 hour and 15 minutes | [3] |

| Reaction Temperature | Reflux | [2][3] |

| Solvent | Ethanol (95%) | [2] |

| Solvent | Methanol (95%) | [3] |

| Product Yield | 69% | [2] |

| Product Yield | 73-88% | [3] |

| Melting Point | 179-181 °C (decomposition) | [2] |

| Melting Point | 175-176 °C (decomposition) | [3] |

Detailed Experimental Protocols

Two representative experimental protocols are detailed below, providing step-by-step instructions for the synthesis.

Protocol 1: Synthesis in Ethanol[2]

Materials:

-

meso-Dibromosuccinic acid: 27.6 g (100 mmol)

-

Potassium hydroxide: 31 g (550 mmol)

-

Ethanol (95%): 180 mL

-

Concentrated Sulfuric Acid

-

tert-Butyl methyl ether

-

Sodium sulfate (B86663) (for drying)

Equipment:

-

500 mL round-bottom flask

-

Reflux condenser

-

Heatable magnetic stirrer with stir bar

-

Büchner funnel and suction flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of 31 g (550 mmol) of potassium hydroxide in 180 mL of 95% ethanol is prepared in a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

To this solution, 27.6 g (100 mmol) of meso-dibromosuccinic acid is added.

-

The reaction mixture is heated to reflux with stirring for 45 minutes.

-

After cooling, the solid precipitate (a mixture of potassium bromide and dipotassium (B57713) acetylenedicarboxylate) is collected by suction filtration and washed with a small amount of ethanol.[2][3]

-

The solid is dissolved in 65 mL of water, and a solution of 2 mL of concentrated sulfuric acid in 7.5 mL of water is added to precipitate the monopotassium salt of acetylenedicarboxylic acid.

-

The mixture is allowed to stand for at least 3 hours to ensure complete crystallization.

-

The precipitated monopotassium salt is collected by suction filtration.

-

The salt is then dissolved in a mixture of 15 mL of concentrated sulfuric acid and 60 mL of water.

-

The aqueous solution is extracted five times with 50 mL portions of tert-butyl methyl ether.

-

The combined ether extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed using a rotary evaporator to yield acetylenedicarboxylic acid as a colorless solid.

Protocol 2: Synthesis in Methanol[3]

Materials:

-

α,β-Dibromosuccinic acid: 100 g (0.36 mole)

-

Potassium hydroxide: 122 g (2.2 moles)

-

Methanol (95%): 700 mL

-

Concentrated Sulfuric Acid

-

Ether

Equipment:

-

2 L round-bottom flask

-

Reflux condenser

-

Steam bath

-

Büchner funnel and suction flask

-

Separatory funnel

Procedure:

-

A solution of potassium hydroxide is prepared by dissolving 122 g (2.2 moles) of potassium hydroxide in 700 cc of 95% methyl alcohol in a 2-L round-bottomed flask fitted with a reflux condenser.[3]

-

To this alkaline solution, 100 g (0.36 mole) of α,β-dibromosuccinic acid is added.[3]

-

The mixture is refluxed for one hour and fifteen minutes on a steam bath.[3]

-

The reaction mixture is cooled and the precipitated salts are collected by suction filtration.[3]

-

The mixed salts are washed with 200 cc of methyl alcohol.[3]

-

The salt mixture is dissolved in 270 cc of water, and the acid potassium salt is precipitated by adding 8 cc of concentrated sulfuric acid in 30 cc of water.[3]

-

After standing for at least three hours, the acid salt is collected by filtration.[3]

-

The acid salt is dissolved in 240 cc of water to which 60 cc of concentrated sulfuric acid has been added.[3]

-

The solution is extracted with five 100-cc portions of ether.[3]

-

The combined ether solutions are evaporated to dryness on a steam bath to yield hydrated crystals of acetylenedicarboxylic acid.[3]

-

The crystals are dried in a vacuum desiccator over concentrated sulfuric acid.[3]

Visualizations

Reaction Pathway

The following diagram illustrates the two-step elimination reaction for the synthesis of acetylenedicarboxylic acid.

Caption: Reaction pathway from meso-dibromosuccinic acid.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of acetylenedicarboxylic acid.

Caption: General experimental workflow for the synthesis.

References

- 1. This compound as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02665A [pubs.rsc.org]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of Dimethyl Acetylenedicarboxylate (DMAD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl acetylenedicarboxylate (DMAD) is a highly versatile and reactive organic compound that serves as a pivotal building block in modern organic synthesis. Its unique electronic and structural features, characterized by an electron-deficient carbon-carbon triple bond flanked by two methoxycarbonyl groups, render it an exceptional reagent for the construction of a wide array of carbocyclic and heterocyclic frameworks. This technical guide provides a comprehensive overview of the physicochemical properties of DMAD, detailed experimental protocols for its key reactions, and highlights its significance in the synthesis of complex molecules relevant to pharmaceutical and materials science research.

Physicochemical Properties

DMAD is a colorless to pale yellow liquid with a distinctive fruity odor.[1] It is soluble in most common organic solvents but possesses limited solubility in water.[1][2][3] Due to its high reactivity and potential toxicity, it should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][4]

Identification and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | dimethyl but-2-ynedioate | [5][6] |

| Synonyms | DMAD, Acetylenedicarboxylic acid dimethyl ester | [5][6] |

| CAS Number | 762-42-5 | [5][7] |

| Molecular Formula | C₆H₆O₄ | [5][7] |

| Molecular Weight | 142.11 g/mol | [5][7] |

| Appearance | Colorless to pale yellow liquid | [1][7] |

Physical and Chemical Constants

| Property | Value | Reference(s) |

| Melting Point | -18 °C | [2][8] |

| Boiling Point | 95-98 °C at 19 mmHg; 195-198 °C at 760 mmHg | [2][8][9] |

| Density | 1.156 g/mL at 25 °C | [7][9][10] |

| Refractive Index (n²⁰/D) | 1.447 | [9][10] |

| Flash Point | 86 °C (187 °F) | [2] |

| Solubility | Soluble in most organic solvents; insoluble in water. | [2][3] |

Spectroscopic Data

The structural features of DMAD can be unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Reference(s) |

| ¹H NMR (CDCl₃) | 3.79 | s | [11] |

| ¹³C NMR (CDCl₃) | 53.0 (CH₃), 74.9 (C≡C), 151.0 (C=O) | [10][12] |

Infrared (IR) Spectroscopy

The IR spectrum of DMAD exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~2960 | C-H stretch (methyl) | [1] |

| ~2250 | C≡C stretch (alkyne) | [1] |

| ~1720 | C=O stretch (ester) | [1] |

| ~1250 | C-O stretch (ester) | [1] |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of DMAD shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment | Reference(s) |

| 142 | [M]⁺ | Molecular ion | [5][7] |

| 111 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) group | [7] |

| 83 | [M - CO₂CH₃]⁺ | Loss of a carbomethoxy group | [7] |

| 59 | [CO₂CH₃]⁺ | Carbomethoxy fragment | [7] |

Reactivity and Synthetic Applications

DMAD's electrophilic nature makes it a versatile reagent in a multitude of organic transformations, most notably in cycloaddition and Michael addition reactions.[13][14]

Experimental Protocols

This procedure is adapted from the method described in Organic Syntheses.[15][16]

Workflow:

Procedure:

-

To 400 g (510 mL) of methanol in a 2-L round-bottomed flask, cautiously add 200 g (111 mL) of concentrated sulfuric acid in portions with cooling.

-

To this cooled solution, add 100 g (0.66 mole) of the potassium acid salt of acetylenedicarboxylic acid.

-

Stopper the flask with a drying tube and allow the mixture to stand at room temperature for 4 days with occasional swirling.

-

Decant the liquid from the inorganic salt and wash the salt with 500 mL of cold water.

-

Combine the liquid and the washings and extract with five 500-mL portions of diethyl ether.

-

Combine the ether extracts and wash successively with 200 mL of cold water, 150 mL of saturated sodium bicarbonate solution, and 200 mL of cold water.

-

Dry the ether solution over anhydrous calcium chloride.

-

Remove the ether by distillation on a steam bath.

-

Distill the residue under reduced pressure. The fraction boiling at 95–98 °C/19 mm Hg is collected, yielding 67–82 g (72–88%) of dimethyl this compound.[15]

This protocol is a representative example of a [4+2] cycloaddition reaction.[17]

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl this compound (1.42 g, 10 mmol) in an excess of furan (B31954) (10 mL).

-

Heat the reaction mixture at 50 °C for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess furan under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the Diels-Alder adduct.

This procedure illustrates the conjugate addition of a nucleophile to DMAD.[18]

Procedure:

-

Dissolve dimethyl this compound (1.42 g, 10 mmol) in 20 mL of a suitable solvent (e.g., methanol or dichloromethane) in a round-bottomed flask at 0 °C.

-

To this solution, add a solution of the amine (e.g., benzylamine, 1.07 g, 10 mmol) in the same solvent dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the corresponding enamine.

This protocol is an example of a one-pot synthesis utilizing DMAD.[3][19]

Procedure:

-

To a solution of an aromatic aldehyde (1 mmol) and malononitrile (B47326) (1.05 mmol) in ethanol (B145695) (5 mL), add a catalytic amount of a base (e.g., piperidine (B6355638) or morpholine, 0.1 mmol).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add an aromatic amine (1 mmol) to the reaction mixture and continue stirring for another 10 minutes.

-

Finally, add dimethyl this compound (1 mmol) and stir the reaction mixture at room temperature for the specified time (typically a few hours, monitored by TLC).

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the highly functionalized dihydropyridine (B1217469) derivative.

Safety and Handling

Dimethyl this compound is a lachrymator and vesicant, causing severe skin burns and eye damage.[4][20][21] It is also harmful if swallowed or inhaled.[22][23] All manipulations should be carried out in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[20] It is sensitive to light and heat and should be stored in a cool, dry, and dark place under an inert atmosphere.[20][24]

Conclusion

Dimethyl this compound is an exceptionally valuable and versatile reagent in organic synthesis. Its high electrophilicity and reactivity enable the construction of a diverse range of molecular architectures through cycloaddition, Michael addition, and multi-component reactions. The experimental protocols provided in this guide serve as a practical resource for researchers engaged in the synthesis of novel organic compounds for applications in drug discovery, materials science, and beyond. A thorough understanding of its physicochemical properties and careful handling are essential for its safe and effective utilization in the laboratory.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Dimethyl this compound(762-42-5) IR Spectrum [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Dimethyl this compound(762-42-5) MS [m.chemicalbook.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Dimethyl this compound | C6H6O4 | CID 12980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Dimethyl this compound(762-42-5) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Solved Interpret both the 1 H and 13C NMR spectra | Chegg.com [chegg.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. www1.udel.edu [www1.udel.edu]

- 15. spectrabase.com [spectrabase.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. Novel Pyridine-Catalyzed Reaction of Dimethyl this compound with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes [organic-chemistry.org]

- 20. Pyridine synthesis [organic-chemistry.org]

- 21. Dimethyl this compound - Wikipedia [en.wikipedia.org]

- 22. spectrabase.com [spectrabase.com]

- 23. mdpi.com [mdpi.com]

- 24. chim.it [chim.it]

Unraveling the Thermal Decomposition of Acetylenedicarboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylenedicarboxylate esters, particularly dimethyl this compound (DMAD), are pivotal reagents in organic synthesis, valued for their electrophilicity and utility in constructing complex molecular architectures. Despite their widespread use, a comprehensive understanding of their thermal stability and decomposition mechanisms remains elusive in publicly accessible literature. This technical guide synthesizes available data, proposes potential decomposition pathways based on fundamental chemical principles, and outlines the requisite experimental and computational methodologies to fully elucidate these mechanisms. This document serves as a foundational resource for researchers working with these compounds, particularly in contexts where thermal stability is a critical parameter, such as in process chemistry, materials science, and drug development.

Introduction to Acetylenedicarboxylates

Acetylenedicarboxylic acid and its esters are characterized by a carbon-carbon triple bond conjugated with two carboxyl groups. This arrangement renders the alkyne highly electron-deficient, making it a potent electrophile and a versatile building block in numerous chemical transformations, including Diels-Alder reactions, Michael additions, and the synthesis of heterocyclic compounds. Dimethyl this compound (DMAD) and diethyl this compound (DEAD) are the most commonly employed derivatives. While their reactivity is well-documented, their behavior at elevated temperatures, independent of other reagents, is a critical knowledge gap. Understanding the thermal decomposition mechanism is essential for ensuring safety, optimizing reaction conditions, and assessing the long-term stability of materials incorporating this moiety.

Current Understanding of Thermal Stability

Direct experimental studies on the thermal decomposition mechanism of simple this compound esters are scarce. However, insights can be gleaned from the behavior of the parent acid and from observations during synthesis and various reactions.

-

Acetylenedicarboxylic Acid: The parent acid is known to be thermally sensitive. It decomposes sharply at temperatures between 175-176°C. In aqueous solutions, it undergoes a slow, temperature-dependent decarboxylation to yield propiolic acid. This suggests that the loss of carbon dioxide is a facile decomposition pathway for the core this compound structure.

-

This compound Esters: Anecdotal evidence suggests that the esters possess greater thermal stability than the parent acid but are not entirely inert.

-

Synthesis and Purification: Organic synthesis procedures note that significant decomposition can occur during the distillation of DMAD (boiling point 95-98°C at 19 mmHg) if acidic impurities are not removed, implying that the decomposition can be catalyzed.

-

High-Temperature Reactions: DMAD is frequently used in reactions requiring high temperatures (e.g., refluxing in solvents like diphenyl ether), where it participates as a reactant rather than decomposing. This indicates a threshold of thermal stability under specific reaction conditions.

-

Polymer Systems: Polyesters incorporating the this compound unit have been reported to undergo highly exothermic decompositions and carbonization at elevated temperatures, highlighting the inherent instability of the moiety when constrained within a polymer backbone.

-

Proposed Thermal Decomposition Mechanisms

Given the lack of direct β-hydrogens on the methyl groups of DMAD, the classic Ei (syn-elimination) pyrolysis pathway common for many esters is not viable. Therefore, other mechanisms must be considered. For esters with β-hydrogens, such as diethyl this compound, the Ei pathway is plausible.

For Dimethyl this compound (DMAD):

Without a β-hydrogen, decomposition likely proceeds through higher energy pathways, such as radical mechanisms or rearrangements.

-

Radical Chain Mechanism: At sufficiently high temperatures, the weakest bonds will cleave homolytically to initiate a radical chain reaction. The C-O single bond in the ester is a likely candidate for initial cleavage.

-

Initiation: Homolysis of the C-O bond to form a methoxy (B1213986) radical (•OCH₃) and an acyl radical.

-

Propagation: These initial radicals can abstract atoms from other DMAD molecules, leading to a cascade of fragmentation.

-

Termination: Combination of radical species.

-

-

Decarboxylation/Decarbonylation:

-

Decarboxylation (Loss of CO₂): Analogous to the parent acid, a potential pathway involves the loss of CO₂. This could proceed through complex rearrangements or radical processes, ultimately leading to species like methyl propiolate and further degradation products.

-

Decarbonylation (Loss of CO): Cleavage of the C(acyl)-C(alkyne) bond could lead to the formation of CO.

-

For Diethyl this compound (DEAD):

DEAD possesses β-hydrogens, making the concerted syn-elimination pathway possible, in addition to the radical pathways described for DMAD.

-

Ester Pyrolysis (Syn-Elimination): This concerted reaction proceeds through a six-membered cyclic transition state, yielding acetylenedicarboxylic acid and ethylene. The resulting acid would then likely undergo rapid decarboxylation as previously discussed.

The following diagram illustrates the logical relationship between the type of ester and its potential primary decomposition pathways.

Caption: Potential decomposition pathways for different this compound esters.

Recommended Experimental Protocols

To rigorously determine the thermal decomposition mechanism, a multi-faceted approach employing modern analytical techniques is required.

Protocol for Thermogravimetric Analysis Coupled with Evolved Gas Analysis (TGA-EGA)

-

Objective: To determine the thermal stability, decomposition temperatures, and identify gaseous products simultaneously.

-

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (MS) and a Fourier-transform infrared spectrometer (FTIR).

-

Methodology:

-

Sample Preparation: Place 5-10 mg of the this compound ester into an alumina (B75360) crucible.

-

TGA Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

Use a high-purity inert atmosphere (e.g., Nitrogen or Argon) with a flow rate of 50 mL/min to prevent oxidation.

-

-

EGA Parameters:

-

MS: Scan a mass-to-charge ratio (m/z) range of 10-200 amu. Monitor specific ions corresponding to expected products (e.g., m/z 44 for CO₂, 28 for CO and C₂H₄, 18 for H₂O, 31 for •OCH₃ fragment).

-

FTIR: Continuously collect infrared spectra of the evolved gas in a heated gas cell.

-

-

-

Data Analysis: Correlate the mass loss steps observed in the TGA curve with the evolution of specific gases detected by MS and FTIR.

The following diagram outlines the experimental workflow for TGA-EGA.

Caption: Experimental workflow for TGA coupled with evolved gas analysis (MS and FTIR).

Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To separate and identify the full range of volatile and semi-volatile decomposition products.

-

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph with a mass selective detector.

-

Methodology:

-

Sample Preparation: Place approximately 0.1-0.5 mg of the ester into a pyrolysis sample cup.

-

Pyrolysis Program: Heat the sample rapidly (e.g., 20°C/ms) to a final temperature determined from TGA data (e.g., the peak decomposition temperature). Hold for 10-20 seconds.

-

GC Program:

-

Use a suitable capillary column (e.g., DB-5ms).

-

Inject the pyrolysis products directly onto the GC column.

-

Run a temperature program to separate the components, for example, hold at 40°C for 2 minutes, then ramp to 280°C at 10°C/min.

-

-

MS Program: Operate the mass spectrometer in electron ionization (EI) mode, scanning from m/z 35-500.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).

Quantitative Data Summary (Hypothetical)

As no direct experimental data for the thermal decomposition of DMAD or DEAD exists in the literature, the following table presents hypothetical, yet plausible, data based on the behavior of related compounds. This serves as a template for what would be expected from the proposed experiments.

| Parameter | Dimethyl this compound (DMAD) | Diethyl this compound (DEAD) | Notes |

| Onset of Decomposition (Tonset) | ~220 - 250 °C | ~200 - 230 °C | DEAD may be slightly less stable due to the availability of the Ei pathway. |

| Peak Decomposition Temp (Tpeak) | ~280 °C | ~260 °C | The temperature at the maximum rate of mass loss from DTG curve. |

| Decomposition Steps (from TGA) | One or two major steps | Likely two distinct steps | For DEAD, the first step could be the Ei elimination, followed by decomposition of the resulting acid. |

| Activation Energy (Ea) | 150 - 200 kJ/mol | 120 - 170 kJ/mol | Higher Ea for DMAD reflects the lack of a low-energy concerted pathway. (Calculated via isoconversional methods). |

| Primary Gaseous Products | CO₂, CO, CH₄, H₂O, Methanol fragments | C₂H₄, CO₂, H₂O | C₂H₄ would be a key indicator of the syn-elimination pathway in DEAD. |

The Role of Computational Chemistry

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for corroborating experimental findings and exploring transient species that are difficult to detect.

-

Methodology:

-

Model Systems: Use DMAD and DEAD as the model molecules.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Calculations:

-

Geometry Optimization: Optimize the ground state geometries of reactants, transition states, intermediates, and products.

-

Frequency Analysis: Confirm transition states (one imaginary frequency) and minima (all real frequencies) and calculate zero-point vibrational energies.

-

Reaction Pathway Mapping: Use methods like Intrinsic Reaction Coordinate (IRC) calculations to connect transition states with their corresponding reactants and products.

-

Bond Dissociation Energies (BDE): Calculate the energy required to homolytically cleave each bond in the molecule to identify the weakest link and the likely initiation step for radical mechanisms.

-

-

-

Expected Outcomes:

-

Energy profiles for competing reaction pathways (e.g., radical vs. concerted).

-

Calculated activation energies to compare with experimental kinetic data.

-

Predicted structures of intermediates and transition states.

-

Conclusion and Outlook

The thermal decomposition mechanism of this compound esters is a significant but underexplored area of research. Based on chemical principles and indirect evidence, it is proposed that dimethyl this compound likely decomposes via a high-energy radical pathway, while diethyl this compound may initially follow a lower-energy concerted syn-elimination route.

This guide provides a comprehensive framework for a systematic investigation into this topic. The detailed experimental protocols for TGA-EGA and Py-GC-MS, combined with the outlined computational strategies, offer a clear roadmap for researchers. Elucidating these mechanisms will not only enhance our fundamental understanding of these important reagents but also provide critical data for improving the safety, efficiency, and robustness of chemical processes and materials in which they are employed. Further experimental and theoretical studies are strongly encouraged to validate and expand upon the hypotheses presented herein.

Spectroscopic Characterization of Acetylenedicarboxylate Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylenedicarboxylate esters are a class of organic compounds that serve as versatile building blocks in a wide array of chemical syntheses, including the formation of heterocyclic compounds and as dienophiles in Diels-Alder reactions. Their reactivity is largely governed by the electron-withdrawing nature of the two ester groups flanking the acetylene (B1199291) moiety. A thorough understanding of their structural and electronic properties is paramount for their effective utilization in research and development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize these esters, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide presents key quantitative data in tabular format for easy comparison, detailed experimental protocols, and visual workflows to aid in the practical application of these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for three common this compound esters: dimethyl this compound (DMAD), diethyl this compound (DEAD), and di-tert-butyl this compound (DTBAD).

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) of Ester Protons (ppm) |

| Dimethyl this compound (DMAD) | CDCl₃ | 3.78 (s, 6H)[1] |

| Diethyl this compound (DEAD) | CDCl₃ | 1.34 (t, 6H), 4.26 (q, 4H)[2] |

| Di-tert-butyl this compound (DTBAD) | CDCl₃ | 1.50 (s, 18H)[3] |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) of Carbonyl Carbon (C=O) (ppm) | Chemical Shift (δ) of Acetylenic Carbon (C≡C) (ppm) | Chemical Shift (δ) of Ester Alkyl Carbons (ppm) |

| Dimethyl this compound (DMAD) | CDCl₃ | 151.9 | 75.5 | 53.2 |

| Diethyl this compound (DEAD) | CDCl₃ | 151.3 | 76.1 | 62.9, 13.9[4] |

| Di-tert-butyl this compound (DTBAD) | CDCl₃ | 150.1 | 79.2 | 84.1, 27.9 |

Table 3: IR Spectroscopic Data

| Compound | Medium | C≡C Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |

| Dimethyl this compound (DMAD) | Neat | 2250 | 1725[5] | 1250 |

| Diethyl this compound (DEAD) | Neat | 2250 | 1720[6] | 1260 |

| Di-tert-butyl this compound (DTBAD) | KBr | 2245 | 1710 | 1270 |

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Dimethyl this compound (DMAD) | EI | 142[7] | 111, 83, 59[7] |

| Diethyl this compound (DEAD) | EI | 170[4] | 142, 125, 97, 29[4] |

| Di-tert-butyl this compound (DTBAD) | EI | 226 | 170, 114, 57 |

Table 5: UV-Vis Spectroscopic Data

| Compound | Solvent | λmax (nm) |

| Dimethyl this compound (DMAD) | Methanol | 220 |

| Diethyl this compound (DEAD) | Ethanol | 222 |

| Di-tert-butyl this compound (DTBAD) | 1,4-dioxane | 218[8] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of this compound esters.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound ester.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a single-pulse experiment.

-

Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm).

-

Use a pulse angle of 30-45 degrees to allow for faster repetition rates.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR:

-

Acquire a proton-decoupled experiment.

-

Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).

-

Use a pulse angle of 45-90 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 128 scans or more).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound esters.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small drop of the liquid this compound ester directly onto the ATR crystal.

-

For solid samples, place a small amount of the solid onto the crystal and apply pressure using the anvil to ensure good contact.

-

-

Instrument Setup:

-

Place the ATR accessory into the sample compartment of the FTIR spectrometer.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands for the C≡C, C=O, and C-O stretching vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound esters.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the this compound ester in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Install a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).

-

Set the injector temperature (e.g., 250 °C).

-

Program the oven temperature ramp. A typical program might start at 50 °C, hold for 1 minute, and then ramp at 10 °C/min to 250 °C.

-

Set the carrier gas (e.g., helium) flow rate.

-

-

Mass Spectrometer (MS):

-

Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C).

-

Select the ionization mode, typically Electron Ionization (EI) at 70 eV.

-

Set the mass scan range (e.g., m/z 35-300).

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS.

-

The MS will record the mass spectrum of each eluting compound.

-

-

Data Analysis:

-

Identify the peak corresponding to the this compound ester in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the this compound ester molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the this compound ester in a UV-transparent solvent (e.g., methanol, ethanol, or hexane) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is around 10⁻⁴ to 10⁻⁵ M.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range (e.g., 200-400 nm).

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

-

Data Acquisition:

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

The conjugated system of the ester and the alkyne will result in characteristic absorptions.

-

Visualizations

The following diagrams illustrate the typical experimental workflows for the spectroscopic techniques described above.

References

- 1. researchgate.net [researchgate.net]

- 2. Diethyl this compound(762-21-0) 1H NMR spectrum [chemicalbook.com]

- 3. DI-TERT-BUTYL this compound(66086-33-7) 1H NMR [m.chemicalbook.com]

- 4. Diethyl this compound(762-21-0) 13C NMR spectrum [chemicalbook.com]

- 5. Dimethyl this compound(762-42-5) IR Spectrum [m.chemicalbook.com]

- 6. Diethyl this compound(762-21-0) IR Spectrum [chemicalbook.com]

- 7. Dimethyl this compound | C6H6O4 | CID 12980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Acetylenedicarboxylate Dianion: A Technical Guide to its Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetylenedicarboxylate (ADC) dianion, [C₂ (COO)₂]²⁻, is a linear, bifunctional organic building block that has garnered significant interest in coordination chemistry, materials science, and drug development.[1][2] Its rigid structure, featuring a central carbon-carbon triple bond flanked by two carboxylate groups, imparts unique stereochemical constraints and electronic properties. This guide provides an in-depth technical overview of the structure and bonding of the this compound dianion, compiling crystallographic and spectroscopic data, detailing experimental protocols for its synthesis and characterization, and visualizing its molecular orbital interactions.

Molecular Structure and Geometry

The this compound dianion is a centrosymmetric molecule characterized by a linear carbon backbone. The geometry of the dianion has been extensively studied through X-ray crystallography of its various metal salts.[1][3][4] The key structural parameters, including bond lengths and angles, are remarkably consistent across different crystal structures, reflecting the inherent rigidity of the molecule.

Bond Lengths and Angles

The bond lengths and angles of the this compound dianion have been determined from single-crystal X-ray diffraction studies of its salts with various metal cations. The following table summarizes representative crystallographic data.

| Bond/Angle | Description | Average Value (Å or °) |

| C≡C | Carbon-carbon triple bond | 1.20 - 1.22 |

| C-C | Carbon-carbon single bond | 1.45 - 1.47 |

| C-O | Carbon-oxygen bond in carboxylate | 1.24 - 1.26 |

| ∠(C-C≡C) | Angle along the carbon backbone | ~180 |

| ∠(O-C-O) | Angle within the carboxylate group | 125 - 127 |

| ∠(C-C-O) | Angle between backbone and carboxylate | 116 - 118 |

Note: These values represent a general range observed in various crystal structures of this compound salts and may vary slightly depending on the counter-ion and crystal packing forces.

Electronic Structure and Bonding

The electronic structure of the this compound dianion is dominated by the carbon-carbon triple bond and the delocalized π-systems of the two carboxylate groups.

Molecular Orbital Diagram

A qualitative molecular orbital (MO) diagram for the this compound dianion can be constructed by considering the interactions of the atomic orbitals of the constituent atoms. The diagram below illustrates the key bonding and antibonding orbitals that define the electronic structure of the dianion. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding its reactivity.

References

- 1. This compound as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02665A [pubs.rsc.org]

- 2. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Determining the Solubility of Potassium Hydrogen Acetylenedicarboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of potassium hydrogen acetylenedicarboxylate (KHADC) in various organic solvents. Given the limited availability of public quantitative data on this specific solute-solvent system, this document focuses on providing detailed experimental protocols and data presentation standards to enable researchers to generate and report this critical physicochemical property. Understanding the solubility of KHADC is essential for its application in synthesis, purification, and formulation development within the pharmaceutical and chemical industries.

Physicochemical Properties of Potassium Hydrogen this compound

Potassium hydrogen this compound, also known as monopotassium this compound, is the mono-salt of acetylenedicarboxylic acid.[1][2] Its chemical structure consists of a potassium cation and a hydrogen this compound anion.

Table 1: Physicochemical Properties of Potassium Hydrogen this compound

| Property | Value | Source |

| Chemical Formula | C₄HKO₄ | [2] |

| Molar Mass | 152.15 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | ~193-194 °C (with decomposition) | |

| Water Solubility | Slightly soluble | [2] |

Experimental Protocols for Solubility Determination

The following are standard methodologies for determining the solubility of a solid compound like KHADC in organic solvents.

Equilibrium Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of potassium hydrogen this compound to a known volume or mass of the selected organic solvent in a sealed, thermostated vessel (e.g., a screw-capped vial or flask). The presence of excess solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer. The agitation time should be sufficient to reach equilibrium. A preliminary study to determine the time to reach equilibrium (e.g., by taking samples at 24, 48, and 72 hours) is recommended.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the solid to settle.

-

To separate the saturated solution from the undissolved solid, use a centrifuge or allow for gravitational sedimentation. It is critical to maintain the constant temperature during this step.

-

-

Sample Analysis:

-

Carefully withdraw a known volume or mass of the clear, saturated supernatant.

-

Quantify the concentration of potassium hydrogen this compound in the sample. Suitable analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the analyte. A suitable calibration curve must be prepared.

-

UV-Vis Spectroscopy: If KHADC has a suitable chromophore, this can be a straightforward method. A calibration curve is also required.

-

Gravimetric Analysis: Evaporate the solvent from a known mass of the saturated solution and weigh the remaining solid residue. This method is simple but may be less accurate for solvents with high boiling points or if the solute is not thermally stable.

-

-

-

Data Calculation:

-

Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g solvent), molarity (mol/L), or mole fraction.

-

Dynamic (Polythermal) Method

This method involves observing the temperature at which a solution of known concentration becomes saturated upon cooling or a suspension becomes clear upon heating.

Methodology:

-

Preparation of a Slurry:

-

Prepare a mixture of known composition (mass of solute and mass of solvent) in a thermostated vessel equipped with a stirrer and a temperature probe.

-

-

Heating and Cooling Cycles:

-

Heat the slurry at a controlled rate while stirring continuously. The temperature at which the last solid particles dissolve is recorded as the saturation temperature for that specific concentration.

-

Subsequently, cool the clear solution at a controlled rate and record the temperature at which the first crystals appear (cloud point).

-

Multiple heating and cooling cycles should be performed to ensure reproducibility.

-

-

Data Analysis:

-

By repeating this procedure for several different compositions, a solubility curve (solubility versus temperature) can be constructed.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Solubility of Potassium Hydrogen this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mol/L) | Method Used |

| e.g., Methanol (B129727) | ||||

| e.g., Ethanol (B145695) | ||||

| e.g., Acetone | ||||

| e.g., Dichloromethane (B109758) | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Dimethylformamide | ||||

| e.g., Dimethyl Sulfoxide (B87167) | ||||

| e.g., Acetonitrile (B52724) | ||||

| e.g., Tetrahydrofuran | ||||

| e.g., Toluene |

Visualizing Experimental and Logical Workflows

Experimental Workflow for Shake-Flask Solubility Determination

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of potassium hydrogen this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing the Solubility of KHADC in Organic Solvents

The solubility of an ionic compound like potassium hydrogen this compound in organic solvents is influenced by a combination of factors related to the solute, the solvent, and their interactions.

Caption: Factors Influencing KHADC Solubility.

Expected Solubility Trends

Based on general principles of solubility:

-

Polar Protic Solvents: Solvents like methanol and ethanol are expected to show higher solubility for KHADC due to their ability to form hydrogen bonds and solvate both the potassium cation and the hydrogen this compound anion.

-

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile may also be effective solvents due to their high polarity and ability to solvate cations.

-

Nonpolar Solvents: Solubility in nonpolar solvents like toluene, hexane, and dichloromethane is expected to be very low. The energy required to overcome the crystal lattice energy of the ionic salt will not be compensated by weak solute-solvent interactions.

This guide provides the necessary framework for researchers to systematically determine and report the solubility of potassium hydrogen this compound in a range of organic solvents, thereby addressing a notable gap in the available chemical literature.

References

The Dawn of Alkyne Chemistry: A Technical History of Acetylenedicarboxylic Acid's Discovery

A comprehensive guide for researchers, scientists, and drug development professionals on the early history, discovery, and seminal synthetic protocols of acetylenedicarboxylic acid.

Introduction

Acetylenedicarboxylic acid (ADCA), a seemingly simple C4 dicarboxylic acid, holds a significant place in the annals of organic chemistry. Its discovery in the late 19th century marked a pivotal moment in the exploration of unsaturated carbon-carbon triple bonds and laid the groundwork for the development of a vast array of synthetic methodologies. This technical guide delves into the early history of acetylenedicarboxylic acid, providing a detailed account of its initial synthesis, the key scientific figures involved, and the experimental protocols that brought this molecule to the forefront of chemical research.

The Initial Synthesis: A Breakthrough by Ernest Bandrowski

The first documented synthesis of acetylenedicarboxylic acid was achieved in 1877 by the Polish chemist Ernest Bandrowski.[1] His work, published in the Berichte der deutschen chemischen Gesellschaft, described a method that would become the classical route to this compound for many years. The synthesis involved the dehydrobromination of α,β-dibromosuccinic acid using a strong base in an alcoholic solvent.

Experimental Protocol of Bandrowski (1877)

While the original publication provides a qualitative description, the procedure outlined in Organic Syntheses, which is based on this early work, offers a detailed and reproducible protocol. The reaction proceeds by treating α,β-dibromosuccinic acid with an excess of potassium hydroxide (B78521) in methanol (B129727). The reaction yields a mixture of potassium bromide and potassium acetylenedicarboxylate. Subsequent acidification of the filtered and washed salt mixture with sulfuric acid, followed by extraction with diethyl ether, affords the free acid.

Reaction Scheme:

Adolf von Baeyer's Contributions

The renowned German chemist Adolf von Baeyer, a towering figure in the history of organic chemistry, also turned his attention to acetylenic compounds.[2][3][4] In 1885, his work further solidified the understanding of the chemistry of acetylenedicarboxylic acid and its derivatives. His research in this area was part of a broader investigation into the nature of carbon-carbon triple bonds and their reactivity, which had significant implications for the burgeoning field of synthetic organic chemistry.

Quantitative Data from Early Syntheses

The following table summarizes the key quantitative data from the early synthetic work on acetylenedicarboxylic acid, primarily based on the refined procedure in Organic Syntheses which is an evolution of Bandrowski's original method.

| Parameter | Value | Reference |

| Starting Material | α,β-Dibromosuccinic Acid | [5] |

| Reagents | Potassium Hydroxide, Methanol, Sulfuric Acid | [5] |

| Yield | 73-88% | [5] |

| Melting Point | 175-176 °C (decomposes) | [5] |

Detailed Experimental Protocols

The following is a detailed experimental protocol for the synthesis of acetylenedicarboxylic acid, adapted from the procedure in Organic Syntheses, which is a direct descendant of Bandrowski's original discovery.

Materials:

-

α,β-Dibromosuccinic acid: 100 g (0.36 mole)

-

Potassium hydroxide: 122 g (2.2 moles)

-

Methanol (95%): 700 cc

-

Concentrated Sulfuric acid

-

Diethyl ether

Procedure:

-

A solution of potassium hydroxide is prepared by dissolving 122 g of KOH in 700 cc of 95% methanol in a 2-L round-bottomed flask equipped with a reflux condenser.[5]

-

To this alkaline solution, 100 g of α,β-dibromosuccinic acid is added.

-

The mixture is refluxed for one hour and fifteen minutes on a steam bath.[5]

-

The reaction mixture is then cooled and the precipitated salts are collected by filtration with suction.

-

The salt mixture, composed of potassium bromide and potassium this compound, is washed with 200 cc of methanol and dried.[5]

-

The dried salts (144–150 g) are dissolved in 270 cc of water.[5]

-

The acid potassium salt is precipitated by the addition of 8 cc of concentrated sulfuric acid in 30 cc of water.

-

After standing for at least three hours, the acid salt is collected by filtration.

-

The acid salt is then dissolved in a solution of 60 cc of concentrated sulfuric acid in 240 cc of water.

-

This aqueous solution is extracted five times with 100-cc portions of diethyl ether.

-

The combined ether extracts are evaporated to dryness on a steam bath to yield the hydrated crystals of acetylenedicarboxylic acid.

-

The crystals are dried in a vacuum desiccator over concentrated sulfuric acid. The final product has a melting point of 175–176 °C with decomposition. The yield is between 30–36 g (73–88% of the theoretical amount).[5]

Logical Flow of Discovery and Synthesis

The discovery and early development of acetylenedicarboxylic acid can be visualized as a logical progression from a halogenated precursor to the desired unsaturated product through a base-mediated elimination reaction.

References

- 1. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]

- 2. Berichte der Deutschen Chemischen Gesellschaft - Deutsche Chemische Gesellschaft - Google Books [books.google.com]

- 3. Berichte der Deutschen Chemischen Gesellschaft - Deutsche Chemische Gesellschaft - Google Books [books.google.com]

- 4. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 5. catalog.hathitrust.org [catalog.hathitrust.org]

An In-depth Technical Guide to the Electronic Properties of the Acetylenic Bond in Dimethyl Acetylenedicarboxylate (DMAD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl acetylenedicarboxylate (DMAD) is a highly versatile reagent in organic synthesis, primarily due to the unique electronic properties of its carbon-carbon triple bond. The presence of two conjugating, electron-withdrawing methyl ester groups renders the acetylenic bond exceptionally electrophilic and susceptible to a wide array of chemical transformations. This guide provides a comprehensive analysis of these electronic properties, supported by spectroscopic data, computational analysis, and a review of its characteristic reactivity. Detailed experimental methodologies and structured data tables are presented to serve as a practical resource for laboratory and research applications.

Introduction: The Electron-Deficient Alkyne

Dimethyl this compound (DMAD), with the chemical formula C₆H₆O₄, is a diester featuring a C-C triple bond conjugated with two ester functionalities.[1] This structural arrangement is central to its chemical behavior. The powerful electron-withdrawing nature of the two methoxycarbonyl (-CO₂CH₃) groups significantly depletes the electron density of the acetylenic carbons. This polarization makes DMAD a potent electrophile, readily engaging in reactions with nucleophiles.[2][3]

Consequently, DMAD is widely employed as a dienophile in cycloaddition reactions, such as the Diels-Alder reaction, and as a strong Michael acceptor in nucleophilic addition reactions.[1][3][4] Understanding the electronic underpinnings of this reactivity is crucial for its effective application in the synthesis of complex heterocyclic compounds and other molecular architectures relevant to drug development.[2][4]

Spectroscopic Characterization

Spectroscopy provides direct insight into the electronic environment of the acetylenic bond. Key techniques reveal the extent of electron deficiency and the nature of the π-system.

In ¹³C NMR spectroscopy, the chemical shift of the sp-hybridized carbons of the alkyne is a direct indicator of their electron density. Due to the strong deshielding effect of the adjacent carbonyl groups, these carbons resonate at a downfield chemical shift.

The stretching frequency of the C≡C bond in Infrared (IR) and Raman spectroscopy indicates its bond strength, which is influenced by conjugation. In DMAD, this frequency is altered by the electronic pull of the ester groups.

Table 1: Summary of Spectroscopic Data for DMAD

| Spectroscopic Technique | Feature | Typical Value | Implication on Electronic Structure |

| ¹³C NMR | Acetylenic Carbon (C≡C) | ~73-78 ppm | Downfield shift indicates significant deshielding and electron deficiency. |

| ¹H NMR | Methyl Protons (-OCH₃) | ~3.7-3.8 ppm | Standard chemical shift for ester methyl groups. |

| IR Spectroscopy | C≡C Stretch | ~2250-2200 cm⁻¹ | Frequency is influenced by conjugation with carbonyls. |

| IR Spectroscopy | C=O Stretch | ~1725-1700 cm⁻¹ | Strong absorption characteristic of conjugated esters. |

| UV-Vis Spectroscopy | π → π* transition | ~210-230 nm | Indicates the energy of electronic transitions in the conjugated system. |

Note: Exact values can vary depending on the solvent and experimental conditions.

Molecular Orbital and Structural Analysis

Computational chemistry and X-ray crystallography provide a quantitative picture of the electronic and geometric structure of DMAD.

According to Frontier Molecular Orbital theory, the reactivity of DMAD in cycloaddition reactions is governed by the energy of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5] The electron-withdrawing ester groups significantly lower the energy of the LUMO, making DMAD a powerful electron-accepting species (dienophile) in Diels-Alder reactions.[6] This low-lying LUMO readily interacts with the HOMO of electron-rich dienes.

X-ray crystallography reveals precise bond lengths and angles. The C≡C bond length in DMAD is slightly elongated compared to that in unsubstituted acetylene, a consequence of conjugation with the carbonyl groups.

Table 2: Structural and Computational Data for DMAD

| Parameter | Method | Value | Significance |

| C≡C Bond Length | X-ray Crystallography | ~1.19 - 1.21 Å | Slight elongation due to π-system conjugation. |

| C-C Bond Length | X-ray Crystallography | ~1.44 - 1.46 Å | Shorter than a typical C-C single bond, indicating partial double bond character. |

| LUMO Energy | DFT Calculations | Low (Negative Value) | Confirms the strong electrophilic and dienophilic character of the molecule. |

| HOMO Energy | DFT Calculations | Very Low | Indicates DMAD is a poor nucleophile. |

| Mulliken Charge on C(sp) | DFT Calculations | Positive | The acetylenic carbons are electrophilic centers. |

Core Reactivity and Electronic Influence

The electron-deficient nature of the acetylenic bond dictates the primary reaction pathways for DMAD.

DMAD is a classic dienophile in [4+2] Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.[1][4][7] Its high reactivity is driven by the low energy of its LUMO, which facilitates rapid, often high-yield, formation of six-membered rings and five-membered heterocyclic systems.[5][8]

The polarized C≡C bond makes DMAD a potent Michael acceptor.[3][4] Nucleophiles, such as amines, thiols, and carbanions, readily attack one of the acetylenic carbons.[9][10][11] This initial addition is often followed by a subsequent cyclization or protonation step, providing a versatile route to a wide range of linear and heterocyclic products.[4][12]

Visualizing Electronic Effects and Reactivity

The following diagrams illustrate the key relationships between DMAD's structure and its chemical behavior.

Caption: Relationship between DMAD's structure and its reactivity.

Caption: Experimental workflow for a Diels-Alder reaction using DMAD.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are representative protocols for the synthesis and analysis involving DMAD.

This protocol describes a typical cycloaddition between a diene and DMAD.

-

Reactant Preparation: In a round-bottom flask, dissolve the diene (1.0 equivalent) in a suitable solvent (e.g., toluene, dichloromethane).[7]

-

Addition of DMAD: Add dimethyl this compound (DMAD) (1.0 to 1.2 equivalents) to the solution.[7]

-

Reaction Conditions: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the diene. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If necessary, wash the organic mixture with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure cycloadduct.

-

Characterization: Confirm the structure of the product using standard spectroscopic methods, including NMR (¹H and ¹³C), IR, and high-resolution mass spectrometry (HRMS).[4]

This protocol outlines the steps for acquiring key spectroscopic data.

-

NMR Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4] Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[13][14]

-

IR Spectroscopy: Obtain the FT-IR spectrum using a spectrometer, typically in the range of 4000-400 cm⁻¹.[13] Samples can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

-

UV-Vis Spectroscopy: Dissolve a small amount of the sample in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile).[15] Record the absorption spectrum over a range of 200-400 nm using a UV-Vis spectrophotometer.[15]

This protocol provides a general workflow for theoretical analysis.

-

Structure Building: Construct the 3D model of DMAD using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization and frequency calculation using a computational chemistry package (e.g., Gaussian). Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly employed.[15][16][17]

-

Property Calculation: From the optimized structure, calculate electronic properties such as HOMO and LUMO energies, molecular electrostatic potential (MEP), and Mulliken atomic charges.[16]

-

Analysis: Visualize the molecular orbitals and analyze the calculated data to correlate electronic structure with reactivity.[18]

Conclusion

The electronic properties of the acetylenic bond in dimethyl this compound are defined by a profound electron deficiency induced by two flanking ester groups. This feature, characterized by a low-lying LUMO and polarized C≡C bond, establishes DMAD as a cornerstone electrophile in organic synthesis. Its predictable and robust reactivity in cycloaddition and nucleophilic addition reactions makes it an invaluable tool for constructing diverse and complex molecular frameworks, particularly in the fields of heterocyclic chemistry and drug discovery. The data and protocols provided in this guide offer a foundational resource for leveraging the unique electronic characteristics of DMAD in research and development.

References

- 1. Dimethyl this compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Uses of Dimethyl acetylenedicarboxylate_Chemicalbook [chemicalbook.com]

- 4. A Multifield Study on Dimethyl this compound: A Reagent Able to Build a New Cycle on Diaminoimidazoles [mdpi.com]

- 5. Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Illustrated Glossary of Organic Chemistry - Nucleophilic addition reaction [chem.ucla.edu]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lehigh.edu [lehigh.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Acidity and pKa Values of Acetylenedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and associated pKa values of acetylenedicarboxylic acid. Acetylenedicarboxylic acid, also known as butynedioic acid, is a dicarboxylic acid with the chemical formula C4H2O4. Its structure, featuring a carbon-carbon triple bond between two carboxyl groups, results in notable acidic properties that are crucial for its application in organic synthesis, coordination chemistry, and pharmaceutical development. Understanding the dissociation constants (pKa values) of this molecule is fundamental for predicting its behavior in various chemical and biological systems.

Quantitative Acidity Data

The acidity of acetylenedicarboxylic acid is characterized by two distinct dissociation constants, pKa1 and pKa2, corresponding to the sequential loss of two protons from its carboxylic acid groups. A review of the scientific literature reveals some variance in the reported pKa values, which may be attributable to different experimental conditions such as temperature and ionic strength. The table below summarizes the key reported values.

| pKa1 | pKa2 | Temperature (°C) | Experimental Method | Source |

| 0.656 | 2.336 | 25 | Not Specified | [1] |

| 1.75 | 4.40 | 25 | Not Specified | [2][3] |

| 1.73 | 4.40 | Not Specified | Not Specified | [4] |

The significant difference between the first and second dissociation constants is a common feature of dicarboxylic acids.[5] The initial deprotonation is more favorable due to the electron-withdrawing nature of the second carboxylic acid group. However, after the first proton is lost, the resulting carboxylate anion destabilizes the loss of the second proton through electrostatic repulsion, leading to a higher pKa2 value.[5]

Dissociation Pathway

The stepwise dissociation of acetylenedicarboxylic acid in an aqueous solution can be visualized as follows. The first deprotonation results in the formation of the hydrogenacetylenedicarboxylate monoanion, followed by a second deprotonation to yield the this compound dianion.

Caption: Stepwise dissociation of acetylenedicarboxylic acid.

Experimental Protocol: Potentiometric Titration

A robust method for the experimental determination of pKa values is potentiometric titration.[6] This technique involves monitoring the pH of a solution of the acid as a strong base of known concentration is incrementally added. The resulting titration curve of pH versus the volume of titrant added allows for the determination of the equivalence points and, consequently, the pKa values. A study by Bottei and Joern determined the ionization constants of acetylenedicarboxylic acid using this method.[6]

Methodology based on Bottei and Joern (1968): [6]

-

Preparation of the Acid Solution: A known weight of purified acetylenedicarboxylic acid is dissolved in deionized, CO2-free water to create a solution of known concentration.

-

Standardization of Titrant: A solution of a strong base, typically sodium hydroxide (B78521) (NaOH), is prepared and standardized against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP).

-

Titration Setup: The acid solution is placed in a thermostatted cell to maintain a constant temperature (e.g., 25 °C). A calibrated pH electrode is immersed in the solution.

-

Titration Procedure: The standardized base is added to the acid solution in small, precise increments using a burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

Data Analysis: The collected data (pH versus volume of NaOH added) is plotted to generate a titration curve. The equivalence points are identified from the points of maximum slope on the curve. The pKa values are then determined from the pH at the half-equivalence points. According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa.[7]

The general workflow for this experimental determination is outlined in the following diagram.

Caption: Workflow for pKa determination by potentiometric titration.

References

- 1. This compound as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02665A [pubs.rsc.org]

- 2. chembk.com [chembk.com]

- 3. Acetylenedicarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. homework.study.com [homework.study.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

Unraveling the Potential Energy Surface of Acetylenedicarboxylate Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The acetylenedicarboxylate dianion, a seemingly simple molecule, presents a rich and complex landscape of chemical reactivity. Its potential energy surface (PES), a theoretical concept that maps the energy of the molecule as a function of its geometry, governs the pathways and outcomes of its various reactions.[1] Understanding this surface is paramount for controlling reaction mechanisms and designing novel synthetic strategies in fields ranging from materials science to drug development. This technical guide provides an in-depth exploration of the potential energy surface of this compound reactions, with a focus on decarboxylation and cycloaddition pathways. It consolidates key quantitative data, details experimental and computational protocols, and visualizes reaction workflows to offer a comprehensive resource for researchers.

Core Reactions and Energetics

The reactivity of the this compound dianion is primarily characterized by two key reaction types: decarboxylation and cycloaddition. The thermodynamics and kinetics of these reactions are dictated by the intricate topography of the potential energy surface, including the energies of reactants, products, transition states, and intermediates.

Decarboxylation

Acetylenedicarboxylic acid and its corresponding anions are known to undergo decarboxylation, though the rates vary significantly. Notably, the doubly deprotonated this compound dianion decarboxylates at a slower rate than both the free acid and the mono-deprotonated monoanion.[2] This observation suggests a higher activation barrier on the potential energy surface for the decarboxylation of the dianion. While extensive quantitative data for the dianion's decarboxylation PES is still an area of active research, computational studies on related systems provide valuable insights into the mechanism.

Cycloaddition Reactions

This compound and its esters, particularly dimethyl this compound (DMAD), are potent dienophiles and dipolarophiles in cycloaddition reactions.[3] These reactions, such as the [3+2] cycloaddition with azomethine ylides, are crucial for the synthesis of five-membered heterocyclic compounds.[4] Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions.

For instance, the [3+2] cycloaddition between an azomethine ylide and dimethyl this compound has been shown to proceed via a one-step, concerted mechanism.[4] The potential energy surface reveals distinct transition states for the endo and exo approaches, with the kinetic and thermodynamic favorability depending on the specific reactants and reaction conditions.[4]

Table 1: Calculated Energy Data for the [3+2] Cycloaddition of Azomethine Ylide with Dimethyl this compound [4]

| Stationary Point | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.00 | 0.00 |

| TS-endo | 12.5 | 29.3 |

| TS-exo | 11.8 | 28.5 |

| Endo Cycloadduct | -45.7 | -29.2 |

| Exo Cycloadduct | -44.9 | -28.3 |

Data calculated at the B3LYP-D3/6-311++G(d,p) level of theory in 1,4-dioxane.[4]

Experimental Protocols

Investigating the potential energy surface of this compound reactions requires a combination of synthetic, kinetic, and analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of a Key Precursor: Acetylenedicarboxylic Acid

A common precursor for generating the this compound dianion and its esters is acetylenedicarboxylic acid. A reliable synthesis protocol is as follows:

Materials:

-

α,β-Dibromosuccinic acid

-

Potassium hydroxide (B78521)

-

95% Methyl alcohol

-

Concentrated Sulfuric acid

-

Ether

-

Anhydrous calcium chloride

Procedure:

-

Prepare a solution of potassium hydroxide in 95% methyl alcohol in a round-bottomed flask equipped with a reflux condenser.

-

Add α,β-dibromosuccinic acid to the alkaline solution and reflux the mixture for approximately one hour and fifteen minutes.

-

Cool the reaction mixture and filter the resulting mixed salts with suction.

-

Wash the collected salts with methyl alcohol and dry them.

-

Dissolve the salt mixture in water and precipitate the acid potassium salt by adding a solution of concentrated sulfuric acid in water.

-

After allowing the mixture to stand, filter the acid salt with suction.

-

Dissolve the acid salt in a solution of concentrated sulfuric acid in water and extract the aqueous solution with multiple portions of ether.

-

Combine the ether extracts and dry them over anhydrous calcium chloride.

-

Evaporate the ether on a steam bath to obtain hydrated crystals of acetylenedicarboxylic acid.

-

Dry the crystals in a vacuum desiccator over concentrated sulfuric acid.

Kinetic Analysis of this compound Reactions by UV-Vis Spectrophotometry